Dimethyl methylphosphoramidate
Overview
Description
Dimethyl methylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Dimethyl methylphosphoramidate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with methylphosphorodichloridate under controlled conditions. The reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Dimethyl methylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl methylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: This compound is studied for its potential role in enzyme inhibition and as a model compound for understanding phosphorus-nitrogen bond interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an antiviral and antitumor agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dimethyl methylphosphoramidate exerts its effects involves the interaction of its phosphorus-nitrogen bond with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity. The specific pathways involved depend on the enzyme or target molecule being studied .
Comparison with Similar Compounds
Dimethyl methylphosphoramidate is unique among phosphoramidates due to its specific structure and reactivity. Similar compounds include:
Dimethyl phosphoramidate: Lacks the methyl group on the nitrogen atom.
Methyl phosphoramidate: Contains only one methyl group on the phosphorus atom.
Ethyl methylphosphoramidate: Has an ethyl group instead of a dimethyl group on the nitrogen atom.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-dimethoxyphosphorylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCRHUWVDSHYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=O)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200439 | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52420-88-9 | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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